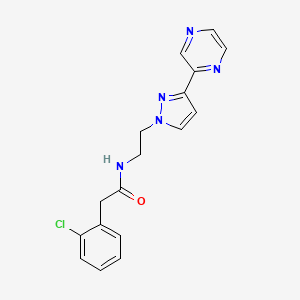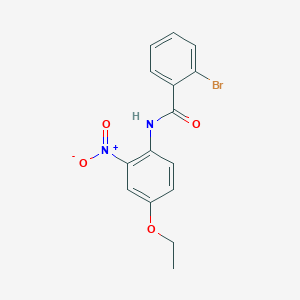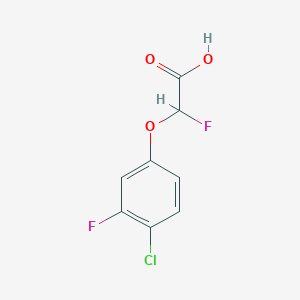![molecular formula C15H22N2O4 B2718706 3-[4-(2-Hydroxyethyl)piperazine-1-carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 349102-92-7](/img/structure/B2718706.png)
3-[4-(2-Hydroxyethyl)piperazine-1-carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains a piperazine ring and a bicyclic heptene structure. Piperazine is a common moiety in pharmaceuticals due to its versatility and the bicyclic heptene could potentially add interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperazine ring, possibly through cyclization of a diamine derivative . The bicyclic heptene structure could potentially be formed through a Diels-Alder reaction or other cycloaddition methods.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic system. The piperazine ring is a six-membered ring with two nitrogen atoms opposite each other. The bicyclic heptene structure consists of a cyclohexene ring fused with a cyclopropane ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the piperazine ring and the hydroxyethyl group could potentially make the compound polar and capable of forming hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Piperazine and Its Analogues in Anti-mycobacterial Activity
Piperazine and its analogues have been extensively studied for their anti-mycobacterial properties, especially against Mycobacterium tuberculosis. Research spanning five decades (1971-2019) has highlighted the role of piperazine as a vital building block in the development of anti-TB molecules. The structural flexibility of piperazine derivatives allows for the exploration of various design strategies, addressing gaps and exploiting reported strategies to develop safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Heterocyclic Compounds with Triazine Scaffold
Triazine scaffolds, often present in heterocyclic compounds, showcase a wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral effects. The structural variations of triazines allow for significant pharmacological diversity, underlining the importance of such frameworks in medicinal chemistry for future drug development (Verma et al., 2019).
Broad Biological Potentials of Piperazines
Piperazines exhibit a broad range of biological activities, including anti-microbial, anti-tubercular, and anti-inflammatory effects. Their presence in several biologically active compounds, such as antipsychotics and antidepressants, highlights their significance in therapeutic applications. The modifications in the piperazine moiety can lead to high efficacy with better potency and lesser toxicity, making them a focus for medicinal chemistry (Verma & Kumar, 2017).
Piperazine Derivatives for Therapeutic Use
Piperazine derivatives have been recognized for their therapeutic uses across a range of applications, from antipsychotics to anti-inflammatory agents. The versatility of the piperazine nucleus in drug design is evident from its inclusion in a variety of therapeutic agents, suggesting its broad potential in pharmacophore development (Rathi et al., 2016).
Wirkmechanismus
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its specific biological target. Piperazine derivatives are known to have a wide range of biological activities, so this compound could potentially have interesting bioactive properties .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[4-(2-hydroxyethyl)piperazine-1-carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c18-8-7-16-3-5-17(6-4-16)14(19)12-10-1-2-11(9-10)13(12)15(20)21/h1-2,10-13,18H,3-9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYMUXAWZLOZIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)C2C3CC(C2C(=O)O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2-Hydroxyethyl)piperazine-1-carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-methyl-4-[3-[(methylsulfonyl)amino]-1-(trifluoromethyl)propoxy]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2718623.png)



![ethyl N-(3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-cyanoacryloyl)carbamate](/img/structure/B2718631.png)

![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2718634.png)
![9-(3-methoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2718635.png)
![(3,3-Dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride](/img/structure/B2718636.png)
![Tert-butyl-dimethyl-[2-methyl-4-(2-trimethylsilylethynyl)phenoxy]silane](/img/structure/B2718637.png)
![2-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]quinoxaline](/img/structure/B2718640.png)
![2-(2-fluorophenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2718641.png)

